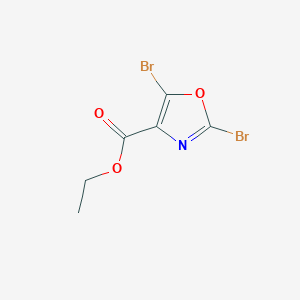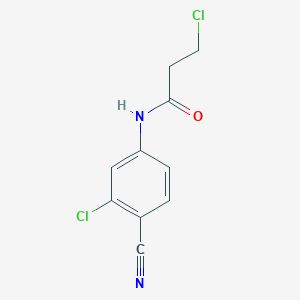![molecular formula C13H16Cl2N2O3S B1416528 3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide CAS No. 1087784-08-4](/img/structure/B1416528.png)
3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide
Descripción general
Descripción
“3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide” is a chemical compound with the CAS Number: 1087784-08-4 . It is a versatile material used in scientific research. Its unique structure enables it to be employed in various studies, ranging from drug development to molecular biology investigations.
Molecular Structure Analysis
The molecular weight of this compound is 351.25 . The IUPAC name is 3-chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide . The Inchi Code is 1S/C13H16Cl2N2O3S/c14-6-5-13(18)16-12-9-10(3-4-11(12)15)21(19,20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,18) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.25 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis and crystal structure analysis of related compounds, such as pyridinesulfonamide derivatives, have been conducted. These studies include the stereostructures, X-ray analysis, and effects on kinase activity, highlighting the importance of structural analysis in understanding the function and potential applications of such compounds (Zhou et al., 2015).
Biological Activities
- Anticonvulsant Properties : Research has demonstrated the anticonvulsant activities of sulfamoyl-phenyl-pyrrolidin derivatives in animal models, indicating potential therapeutic applications in epilepsy or related disorders (Waser et al., 1978).
- Anticancer Activity : Certain derivatives have been investigated for their anticancer activities, with studies focusing on enzyme inhibition and cell cycle analysis in cancer cell lines. These findings suggest potential applications in cancer treatment (Owa et al., 2002).
Chemical Reactions and Modifications
- Reactions and Synthesis of Derivatives : Various studies have explored the reactions of related sulfonamides with different agents, leading to the formation of novel compounds. This research is crucial for developing new drugs or materials with specific properties (Cremlyn et al., 1987).
Potential Drug Development
- Neuroprotective Agents : N-acylaminophenothiazines, structurally similar to the queried compound, have been reported as neuroprotective agents, suggesting possible applications in neurodegenerative diseases such as Alzheimer's (González-Muñoz et al., 2011).
Herbicidal and Antimicrobial Activities
- Herbicidal Activity : Research into compounds with similar structures has demonstrated herbicidal activity, indicating potential applications in agriculture (Liu et al., 2007).
- Antimicrobial Properties : Studies have also investigated the antimicrobial activities of related compounds, which could be valuable in developing new antimicrobial agents (Shah et al., 2014).
Propiedades
IUPAC Name |
3-chloro-N-(2-chloro-5-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c14-6-5-13(18)16-12-9-10(3-4-11(12)15)21(19,20)17-7-1-2-8-17/h3-4,9H,1-2,5-8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXOAWGDZGRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168456 | |
| Record name | 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide | |
CAS RN |
1087784-08-4 | |
| Record name | 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



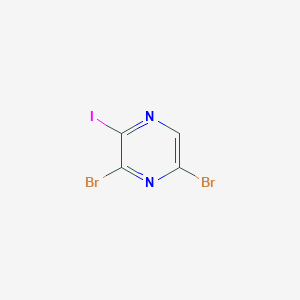

![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

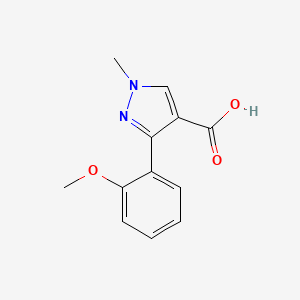
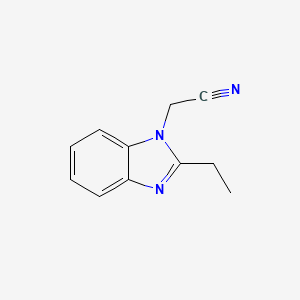
![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)
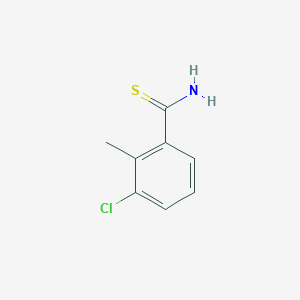
![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)
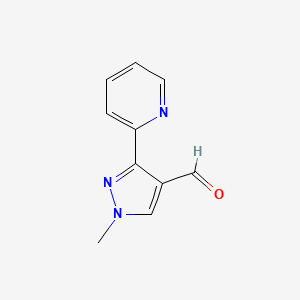
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)
